molecular formula C11H13ClN2O B2905391 4-(4-Chlorobenzyl)piperazin-2-one CAS No. 23099-66-3

4-(4-Chlorobenzyl)piperazin-2-one

Cat. No.: B2905391
CAS No.: 23099-66-3
M. Wt: 224.69
InChI Key: QGRJMXNCBZQUQL-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzyl)piperazin-2-one is a chemical compound with the molecular formula C11H13ClN2O and a molecular weight of 224.69 g/mol. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorobenzyl group at the nitrogen atom and a carbonyl group at the second position of the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzyl)piperazin-2-one typically involves the reaction of 4-chlorobenzyl chloride with piperazine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the piperazine ring. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: N-oxides

    Reduction: Reduced piperazine derivatives

    Substitution: Substituted piperazine derivatives

Scientific Research Applications

4-(4-Chlorobenzyl)piperazin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Investigated for its potential therapeutic effects, including its use as an antipsychotic and antidepressant agent.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-(4-Chlorobenzyl)piperazin-2-one can be compared with other piperazine derivatives, such as:

    1-Benzylpiperazine: Similar structure but lacks the carbonyl group, leading to different chemical reactivity and biological activity.

    4-Methylpiperazine: Substituted with a methyl group instead of a chlorobenzyl group, resulting in distinct properties and applications.

    1-(4-Chlorophenyl)piperazine: Contains a chlorophenyl group instead of a chlorobenzyl group, affecting its interaction with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-10-3-1-9(2-4-10)7-14-6-5-13-11(15)8-14/h1-4H,5-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRJMXNCBZQUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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